molecular formula C12H16BNO5 B7958443 2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B7958443
M. Wt: 265.07 g/mol
InChI Key: QANLMQNFTDTHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound with the molecular formula C12H17BNO4. This compound is known for its unique structure, which includes a nitro group and a boronic ester. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves several steps:

    Borylation: The addition of the boronic ester group. This step often involves the use of pinacol borane and a suitable catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: The boronic ester group makes this compound suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethyl sulfoxide (DMSO).

Scientific Research Applications

2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to participate in various chemical reactions due to the presence of the nitro and boronic ester groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing molecules.

Comparison with Similar Compounds

2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can be compared with other similar compounds, such as:

    2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar structure but with a pyridine ring instead of a phenol ring.

    4-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features an aniline group instead of a phenol group.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields of research.

Properties

IUPAC Name

2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO5/c1-11(2)12(3,4)19-13(18-11)8-6-5-7-9(10(8)15)14(16)17/h5-7,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANLMQNFTDTHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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